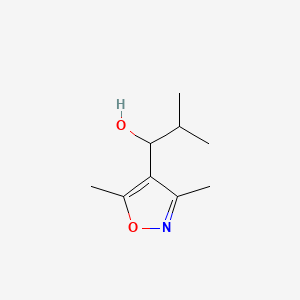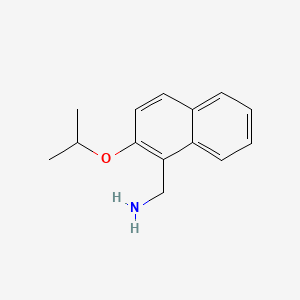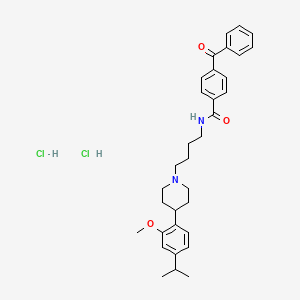
trans-Cinnamaldehyde-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Cinnamaldehyde-d5: is a deuterated form of trans-cinnamaldehyde, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, which acts as a tracer. trans-Cinnamaldehyde itself is a major component of cinnamon oil and is responsible for its characteristic smell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamaldehyde-d5 typically involves the deuteration of trans-cinnamaldehyde. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is often catalyzed by palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: trans-Cinnamaldehyde-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cinnamic acid or further to benzaldehyde and acetic acid.
Reduction: Reduction of this compound yields hydrocinnamaldehyde-d5.
Substitution: It can undergo nucleoph
Propiedades
Número CAS |
1304632-52-7 |
|---|---|
Fórmula molecular |
C9H8O |
Peso molecular |
137.193 |
Nombre IUPAC |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D |
Clave InChI |
KJPRLNWUNMBNBZ-UVQGXXJBSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=O |
Sinónimos |
(2E)-3-Phenyl-2-propenal-d5; (E)-3-Phenyl-2-propenal-d5; (E)-Cinnamaldehyde-d5; (E)-3-Phenylacrolein-d5; (E)-3-Phenylprop-2-en-1-al-d5; (E)-3-Phenylprop-2-enal-d5; (E)-3-Phenylprop-2-enone-d5; (E)-3-Phenylpropenal-d5; (E)-Cinnamaldehyde-d5; E-Cinnamy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
![methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate](/img/structure/B592533.png)


![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)




